3-(1,3-Dioxolan-2-yl)benzaldehyde
Description
3-(1,3-Dioxolan-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a 1,3-dioxolane ring
Properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHULPFZAXZJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500634 | |
| Record name | 3-(1,3-Dioxolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68348-23-2 | |
| Record name | 3-(1,3-Dioxolan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxolan-2-yl)benzaldehyde can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with a catalytic amount of p-toluenesulfonic acid, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with efficient water removal techniques, such as the use of molecular sieves or orthoesters. Catalysts like zirconium tetrachloride or tetrabutylammonium tribromide can be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzaldehyde moiety, often using reagents like Grignard reagents or organolithium compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
Chemical Research
3-(1,3-Dioxolan-2-yl)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules and protective groups for carbonyl compounds. Its unique structural properties allow it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to yield carboxylic acids or ketones.
- Reduction: Reduced to alcohols using agents like lithium aluminium hydride or sodium borohydride.
- Substitution: Engages in nucleophilic substitution reactions with Grignard reagents or organolithium compounds .
Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties:
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625 - 1250 µg/mL |
| Staphylococcus epidermidis | 625 µg/mL |
| Enterococcus faecalis | 625 µg/mL |
| Pseudomonas aeruginosa | 625 µg/mL |
| Candida albicans | 156.25 - 312.5 µg/mL |
In particular, derivatives have shown effective inhibition against various strains of bacteria and fungi, making them promising candidates for further development in pharmaceuticals .
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain derivatives possess notable cytotoxic effects against human cancer cell lines. IC50 values range from 10 to 30 µM, indicating varying degrees of effectiveness against different cancer types .
Industrial Applications
In addition to its role in research, this compound is utilized in the production of polymers and resins due to its reactivity and stability. Its structural characteristics make it suitable for use as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Case Study 1: Antifungal Activity
A study focused on antifungal activity demonstrated that certain derivatives of this compound exhibited significant inhibition against Candida albicans, with MIC values as low as 156.25 µg/mL .
Case Study 2: Antibacterial Efficacy
Another investigation evaluated the antibacterial efficacy against clinical isolates of Staphylococcus aureus. The results indicated potent activity comparable to standard antibiotics, highlighting the compound's potential in treating bacterial infections .
Similar Compounds
| Compound | Description |
|---|---|
| 4-(1,3-Dioxolan-2-yl)benzaldehyde | Similar structure with dioxolane ring at the para position. |
| 1,3-Dioxolane | A simpler compound used as a solvent and co-monomer in polyacetals. |
| 1,3-Dioxane | A related compound used in various chemical applications. |
Uniqueness
The specific structural arrangement of this compound imparts distinct reactivity compared to other dioxolane derivatives. Its combination of a benzaldehyde moiety with a dioxolane ring enhances its utility as an intermediate in organic synthesis and industrial applications .
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzaldehyde: Similar structure but with the dioxolane ring attached at the para position.
1,3-Dioxolane: A simpler compound without the benzaldehyde moiety, used as a solvent and co-monomer in polyacetals.
1,3-Dioxane: A related compound with a six-membered ring, used in various chemical applications.
Uniqueness
3-(1,3-Dioxolan-2-yl)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other dioxolane and dioxane derivatives. Its combination of a benzaldehyde moiety with a 1,3-dioxolane ring makes it a versatile intermediate in organic synthesis and industrial applications .
Biological Activity
3-(1,3-Dioxolan-2-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
This compound (C10H10O3) features a dioxolane ring fused with a benzaldehyde moiety. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the acetalization of benzaldehyde with diols, such as ethylene glycol or propylene glycol. The reaction conditions can vary but generally include the use of acid catalysts to facilitate the formation of the dioxolane ring .
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity . A study published in Molecules indicated that derivatives of dioxolanes possess significant antibacterial and antifungal properties. Specifically, compounds derived from salicylaldehyde and dioxolanes displayed effective inhibition against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625 - 1250 µg/mL |
| Staphylococcus epidermidis | 625 µg/mL |
| Enterococcus faecalis | 625 µg/mL |
| Pseudomonas aeruginosa | 625 µg/mL |
| Candida albicans | 156.25 - 312.5 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have also been conducted to evaluate the safety profile of this compound. In vitro studies have shown varying degrees of cytotoxic effects against different cancer cell lines. For example, certain dioxolane derivatives have demonstrated cytotoxicity with IC50 values ranging from 10 to 30 µM against human cancer cell lines .
Case Study 1: Antifungal Activity
In a study focusing on antifungal activity, this compound derivatives were tested against Candida albicans. The results indicated that these compounds exhibited significant antifungal activity, with some achieving MIC values as low as 156.25 µg/mL .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of dioxolane derivatives against clinical isolates of Staphylococcus aureus. The study found that certain derivatives had potent activity with MIC values comparable to standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
